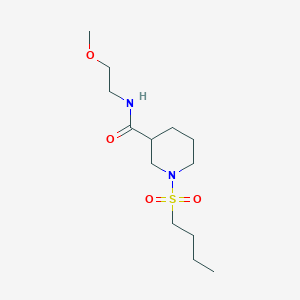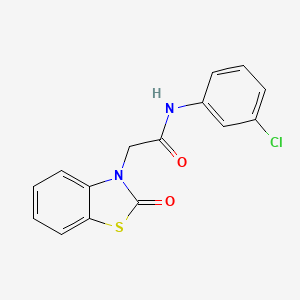![molecular formula C19H14O3 B5539282 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539282.png)
2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of furochromenone derivatives can be achieved through various chemical reactions. One method involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, leading to biologically relevant structures (Zhou et al., 2013). Another approach describes a multicomponent condensation for the synthesis of related compounds, indicating the versatility and efficiency of synthesis techniques (Lichitsky et al., 2021).
Molecular Structure Analysis
Molecular structure analysis reveals the complex and intricate arrangements of atoms within these compounds. Studies using X-ray diffraction methods have determined the solid-state molecular structures, highlighting the coplanarity of fused phenyl and hetero-cycle rings, which is crucial for their biological activity and chemical behavior (Turbay et al., 2014).
Chemical Reactions and Properties
Furochromenone derivatives undergo various chemical reactions, highlighting their reactivity and potential for further modification. For instance, nucleophilic reactivity studies have explored the reactions of these compounds with mono- and di-nitrogen nucleophiles, leading to the synthesis of novel compounds with potential biological applications (Ali et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in various environments. While specific studies on 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one were not identified, general trends can be observed from related compounds, indicating that these properties are crucial for their application and handling.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the utility of furochromenone derivatives in scientific research. Their ability to undergo specific reactions, such as the photochemical synthesis and transformations under different conditions, showcases their chemical versatility and potential for various applications (Jindal et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis Techniques
Research has explored the synthesis of angular furocoumarin derivatives, including compounds similar to 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, using techniques like the Williamson reaction and cyclization in polyphosphoric acid. This process is crucial for creating complex organic compounds (El-Gogary, Hashem, & Khodeir, 2015).
Derivative Formation
Studies on the inverse electron-demand Diels–Alder reaction with similar compounds have led to the synthesis of various heterocyclic systems. This research contributes to understanding the chemical behavior and potential applications of these compounds in different fields (Popova et al., 2019).
Structural Analysis and Bioactivity
Molecular Structure Determination
An experimental and theoretical study on a derivative of 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one revealed insights into its molecular structure using X-ray diffraction and various computational methods. This type of analysis is essential for understanding the physical and chemical properties of such compounds (Turbay et al., 2014).
Bioactivity Predictions
The study of a similar compound's HOMO-LUMO energy gap suggested potential for intra-molecular charge transfer, which is closely related to observed bioactivity. This kind of research helps in predicting the biological activities and therapeutic potentials of these compounds (Turbay et al., 2014).
Antimicrobial and Anticancer Research
Antimycobacterial Properties
Research on furo[3,2-f]chromanes, related to 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one, showed significant antimycobacterial activity. This opens possibilities for these compounds to be used in developing new antimicrobial agents (Alvey et al., 2009).
Cancer Research
A study on 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, a similar compound, revealed its efficacy in suppressing drug-resistant human hepatoma cells. This suggests a potential therapeutic application for similar compounds in treating resistant cancer types (Xiang et al., 2017).
Safety and Hazards
Specific safety and hazard information for 2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is not available in the retrieved data. Sigma-Aldrich provides this product to researchers as part of a collection of rare and unique chemicals, and the buyer assumes responsibility to confirm product identity and/or purity .
Eigenschaften
IUPAC Name |
2,3-dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-12(2)21-17-10-18-16(8-14(11)17)15(9-19(20)22-18)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSKGIPQNCLQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=CC(=O)O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-5-phenylfuro[3,2-g]chromen-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5539219.png)



![1-(4-fluoro-2-methylphenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5539253.png)
![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methylphenyl)ethanone](/img/structure/B5539259.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5539263.png)
![2-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]phenyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5539273.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-thiophenecarboxylate](/img/structure/B5539286.png)
![1-methyl-8-{[(4-methylbenzyl)amino]carbonyl}-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5539294.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5539295.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)
